molecular formula C24H22N2O2S2 B3652059 3-benzyl-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

3-benzyl-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B3652059
M. Wt: 434.6 g/mol
InChI Key: MZUBSVUPZSXMFJ-HYARGMPZSA-N
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Description

This compound is a thiazolidinone derivative. Thiazolidinones are a class of compounds that contain a five-membered ring made up of one oxygen atom, one sulfur atom, and three carbon atoms. They are known for their wide range of biological activities .


Molecular Structure Analysis

The molecule contains a thiazolidinone core, which is a five-membered ring containing sulfur and oxygen atoms. It also has a pyrrole ring, which is a five-membered aromatic ring containing one nitrogen atom .


Chemical Reactions Analysis

Thiazolidinones can undergo a variety of chemical reactions, including substitutions and additions, depending on the substituents present on the ring. The pyrrole ring is aromatic and can undergo electrophilic aromatic substitution reactions .

Mechanism of Action

The mechanism of action of this compound is not clear without specific biological context. Thiazolidinones are known to have various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Safety and Hazards

As with all chemicals, proper safety precautions should be taken when handling this compound. Without specific safety data, it’s recommended to assume that it could be harmful or irritating .

Future Directions

Thiazolidinones and pyrrole derivatives are areas of active research due to their wide range of biological activities. Future research could involve exploring the biological activity of this compound and developing more efficient synthesis methods .

Properties

IUPAC Name

(5E)-3-benzyl-5-[[1-(4-methoxyphenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O2S2/c1-16-13-19(17(2)26(16)20-9-11-21(28-3)12-10-20)14-22-23(27)25(24(29)30-22)15-18-7-5-4-6-8-18/h4-14H,15H2,1-3H3/b22-14+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZUBSVUPZSXMFJ-HYARGMPZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)C=C3C(=O)N(C(=S)S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(N1C2=CC=C(C=C2)OC)C)/C=C/3\C(=O)N(C(=S)S3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-benzyl-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 2
3-benzyl-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 3
3-benzyl-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 4
3-benzyl-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 5
3-benzyl-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one
Reactant of Route 6
3-benzyl-5-{[1-(4-methoxyphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-thioxo-1,3-thiazolidin-4-one

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